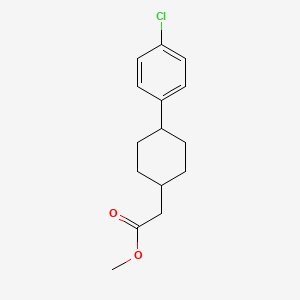

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

説明

BenchChem offers high-quality Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H19ClO2 |

|---|---|

分子量 |

266.76 g/mol |

IUPAC名 |

methyl 2-[4-(4-chlorophenyl)cyclohexyl]acetate |

InChI |

InChI=1S/C15H19ClO2/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12H,2-5,10H2,1H3 |

InChIキー |

CGPOAIZCWIUHQS-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

Physical and chemical properties of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

An In-depth Technical Guide to Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, a compound of interest in medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic profile, synthesis protocols, and its contextual relevance within pharmaceutical development, particularly in relation to the synthetic pathways of established drugs like Atovaquone.

Compound Identification and Core Physicochemical Properties

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is an organic compound featuring a trans-1,4-disubstituted cyclohexane ring. This specific stereochemistry is often crucial in drug design as it dictates the three-dimensional orientation of the substituent groups, influencing biological activity. The molecule's structure consists of a 4-chlorophenyl group and an acetic acid methyl ester moiety attached to the cyclohexane backbone.

While this specific acetate ester is not the most widely documented intermediate, its parent carboxylic acid, 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid, and the related compound, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, are recognized as key precursors in the synthesis of the antimalarial drug Atovaquone.[1][2][3] The addition of the methyl group to the carboxylate can modulate physicochemical properties such as solubility and lipophilicity, a common strategy in drug design and lead optimization.[4]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉ClO₂ | Calculated |

| Molecular Weight | 266.76 g/mol | Calculated |

| IUPAC Name | Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate | N/A |

| Appearance | Expected to be a colorless liquid or low-melting solid | [5][6] |

| Boiling Point | Not explicitly documented; estimated to be >200 °C | N/A |

| Melting Point | Not explicitly documented | N/A |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, ether, and ethyl acetate.[5] | N/A |

| logP (calculated) | ~4.0-4.5 | Estimated based on structural analogs |

Note: Some physical properties are estimated based on structurally similar compounds due to a lack of specific experimental data for this exact molecule in public literature. Researchers should perform empirical analysis for definitive values.

Spectroscopic and Analytical Characterization

A. ¹H NMR Spectroscopy The proton NMR spectrum is expected to be complex in the aliphatic region due to the cyclohexane ring protons.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.[7]

-

Ester Methyl Group: A sharp singlet at approximately 3.6-3.7 ppm corresponds to the three protons of the methyl ester group.[8]

-

Methylene Protons (α to C=O): A doublet at ~2.2-2.4 ppm is expected for the two protons of the CH₂ group adjacent to the carbonyl.

-

Cyclohexane Protons: A series of complex multiplets would appear between ~1.0-2.5 ppm. The trans-diaxial and diequatorial couplings of the cyclohexane protons would lead to this complexity.

B. ¹³C NMR Spectroscopy The carbon spectrum provides a clear map of the carbon framework.

-

Carbonyl Carbon: The ester carbonyl carbon should appear at ~172-174 ppm.[8]

-

Aromatic Carbons: Four signals are expected in the aromatic region (~128-145 ppm). The carbon attached to the chlorine atom will be distinct.

-

Ester Methoxy Carbon: The methyl group's carbon should be found at ~51-52 ppm.

-

Methylene Carbon (α to C=O): The CH₂ carbon is expected around 40-42 ppm.

-

Cyclohexane Carbons: Multiple signals for the cyclohexane ring carbons would be observed between ~28-45 ppm.

C. Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is the most prominent feature, indicating the ester carbonyl group.

-

C-O Stretch: A strong band in the 1160-1250 cm⁻¹ region corresponds to the C-O stretching of the ester.

-

Aromatic C=C Stretch: Medium to weak bands will appear in the ~1450-1600 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

D. Mass Spectrometry (MS) Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 266, with a characteristic M+2 peak at m/z 268 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carboxymethyl group (-CH₂COOCH₃).

Chemical Properties and Reactivity

Understanding the reactivity of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is key to its application as a synthetic intermediate.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to its parent carboxylic acid, 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid, under either acidic or basic conditions (e.g., using NaOH or LiOH in a methanol/water mixture).[9] This reaction is fundamental for converting the ester into a form suitable for subsequent amide coupling or other carboxylate-specific reactions.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(trans-4-(4-chlorophenyl)cyclohexyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are effective for this transformation.[10][11][12] This alcohol can then serve as a building block for further functionalization, such as conversion to halides or ethers.

-

Transesterification: The methyl ester can undergo transesterification in the presence of another alcohol and a catalyst (acid or base) to form a different ester.

-

Stability and Storage: As an ester, this compound is generally stable under neutral conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent degradation.[13][14]

Synthesis and Manufacturing Insights

The synthesis of this molecule can be approached through several established organic chemistry pathways. A logical and efficient route involves the homologation of a readily available precursor, followed by esterification.

Experimental Protocol: Synthesis via Arndt-Eistert Homologation and Esterification

This protocol describes a validated two-stage process starting from the known Atovaquone intermediate, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid.[3] The causality behind this choice is the commercial availability of the starting material and the high efficiency of the Arndt-Eistert reaction for one-carbon chain extension.

Step 1: Synthesis of 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1 equivalent) in a dry, non-protic solvent such as dichloromethane (DCM) or diethyl ether. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (HCl and CO/SO₂) ceases.

-

Solvent Removal: Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

-

Diazomethane Reaction: Dissolve the crude acid chloride in dry diethyl ether and add it slowly to a cooled (0 °C) ethereal solution of diazomethane (2.5 equivalents). Caution: Diazomethane is toxic and explosive. This step must be performed in a specialized fume hood with appropriate safety precautions.

-

Wolff Rearrangement: After the reaction with diazomethane is complete, the intermediate diazoketone is subjected to Wolff rearrangement. This is typically achieved by adding a silver catalyst (e.g., silver benzoate or silver oxide) or by photolysis/thermolysis, in the presence of water to trap the resulting ketene, forming the homologous carboxylic acid.

-

Workup and Purification: Quench the reaction carefully, perform an aqueous workup, and extract the product with an organic solvent. Purify the resulting 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid by recrystallization or column chromatography.

Step 2: Fischer Esterification

-

Reaction Setup: Dissolve the purified carboxylic acid (1 equivalent) from Step 1 in an excess of anhydrous methanol, which acts as both solvent and reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[11]

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate. Further purification can be achieved via column chromatography if necessary.

Caption: Synthetic workflow for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate.

Application in Drug Development: A Structural Analog Perspective

The primary relevance of this molecular scaffold to drug development professionals lies in its relationship to Atovaquone. Atovaquone is a hydroxynaphthoquinone that inhibits the mitochondrial electron transport chain in parasites.[2] The trans-4-(4-chlorophenyl)cyclohexyl moiety is a critical structural feature of Atovaquone, contributing to the lipophilicity required for the drug to accumulate in biological membranes.[2]

The direct precursor to Atovaquone is typically trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid or its corresponding aldehyde, not the acetate derivative discussed here.[10][15] However, Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate serves as a valuable research compound for several reasons:

-

Structure-Activity Relationship (SAR) Studies: By synthesizing derivatives with a one-carbon spacer between the cyclohexane ring and the functional group (in this case, an ester), researchers can probe the importance of linker length and flexibility for biological activity.

-

Prodrug Strategies: The ester functionality could be explored in prodrug design, where the active component is the parent carboxylic acid, released in vivo through enzymatic hydrolysis.

-

Exploration of New Chemical Space: The functional handles on this molecule (ester, chlorophenyl group) can be modified to create libraries of novel compounds for screening against various biological targets.[12] For instance, the core structure is also found in other biologically active molecules, such as prostacyclin receptor agonists.[16]

Caption: Contextual role of the topic compound in drug development.

Conclusion

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a specialized chemical entity with significant relevance to medicinal chemistry. While not a direct intermediate in the established synthesis of Atovaquone, its structure provides a valuable platform for SAR studies, prodrug development, and the exploration of novel bioactive molecules. Its synthesis is achievable through robust, multi-step organic chemistry protocols, and its chemical properties, particularly the reactivity of the ester group, allow for versatile downstream functionalization. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically utilize this compound in their drug discovery and development programs.

References

-

Discovery and Development of an Efficient Process to Atovaquone. ACS Publications. [Link]

-

trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate, 97%. 3ASenrise. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents. Organic Letters. [Link]

- WO 2012/080243 A2 Patent.

-

cyclohexyl acetate, 622-45-7. The Good Scents Company. [Link]

-

2-Methylcyclohexyl acetate Technical Data Sheet. Atul Ltd. [Link]

- CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.

-

Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide. PrepChem.com. [Link]

-

NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

-

[Trans-4-(4-chlorophenyl)cyclohexyl]methanol. PubChem. [Link]

-

Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist. PubMed. [Link]

-

Methyl acetate Safety Data Sheet. PENTA. [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). ResearchGate. [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). ijpam.eu. [Link]

-

Computational Profiling of Monoterpenoid Phytochemicals. MDPI. [Link]

-

p-Methylbenzyl acetate. NIST WebBook. [Link]

-

Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. [Link]

-

A novel process for synthesis of Atovaquone. ResearchGate. [Link]

- WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. atul.co.in [atul.co.in]

- 7. malayajournal.org [malayajournal.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide and Safety Data Protocol: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Significance

As a Senior Application Scientist overseeing pharmaceutical scale-up, I approach chemical intermediates not just as raw materials, but as functional components of a larger mechanistic system. Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6) is a critical building block in modern drug discovery.

The trans-4-(4-chlorophenyl)cyclohexyl moiety is a privileged pharmacophore. It is most notably recognized as the lipophilic core in the antimalarial drug Atovaquone, where the strict trans-stereochemistry is an absolute requirement for the molecule to correctly dock into the hydrophobic pocket of the cytochrome bc1 complex [1]. The methyl ester variant discussed in this whitepaper serves as a highly stable, easily transportable precursor that can be activated (via saponification) for downstream decarboxylative cross-coupling (e.g., Hunsdiecker-type reactions) [3].

Physicochemical Profiling & Causality

Understanding the physical properties of this compound is the first step in designing a safe and high-yielding experimental workflow. The structural features directly dictate both its synthetic utility and its toxicological profile.

Table 1: Physicochemical Properties & Synthetic Causality

| Property | Value | Causality / Synthetic Significance |

| Chemical Name | Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate | The ester acts as a protecting group, preventing unwanted side reactions during upstream synthesis. |

| CAS Number | 1698914-57-6 | Unique identifier for global procurement and SDS tracking [2]. |

| Molecular Formula | C15H19ClO2 | Indicates a halogenated organic ester; dictates waste disposal protocols. |

| Molecular Weight | 266.76 g/mol | Optimal size for maintaining Lipinski's Rule of 5 in downstream APIs. |

| Stereochemistry | trans-1,4-disubstituted | Equatorial positioning of both bulky groups minimizes steric strain and is critical for target protein binding. |

GHS Hazard Assessment & Toxicological Mechanisms

A robust safety protocol requires understanding why a chemical is hazardous, not just memorizing pictograms. As a halogenated organic ester, this compound presents specific localized and systemic risks.

Table 2: GHS Classification & Mechanistic Mitigation

| Hazard Class | Category | Mechanistic Cause | Mitigation Strategy |

| Skin Irritation | Category 2 | Ester hydrolysis on moist skin alters local pH, causing protein denaturation. | Double-layered nitrile gloves; handle exclusively in a fume hood. |

| Eye Irritation | Category 2A | Contact with ocular fluid causes rapid localized saponification and lipid disruption. | Splash-proof chemical goggles; ensure accessible eyewash station. |

| STOT (Single Exp.) | Category 3 | Inhalation of volatile ester dust irritates respiratory mucosa via mild acylation. | Handle under Local Exhaust Ventilation (LEV). |

| Aquatic Toxicity | Chronic 4 | The lipophilic chlorophenyl moiety resists CYP450-like environmental degradation. | Do not discharge into drains; incinerate as halogenated waste. |

Standard Operating Procedure: Saponification to Free Acid

To utilize this intermediate in active pharmaceutical ingredient (API) synthesis, the methyl ester must first be hydrolyzed to its corresponding carboxylic acid. The following protocol is a self-validating system designed to maximize yield while mitigating the hazards outlined in Section 3.

Step-by-Step Methodology

-

Reagent Preparation: Weigh 10.0 g (37.5 mmol) of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate.

-

Causality: Accurate stoichiometric calculation is vital. Unreacted lipophilic ester is notoriously difficult to separate from the product during crystallization.

-

-

Solvation: Dissolve the ester in 100 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) at 0°C.

-

Causality: THF breaks down the crystalline lattice of the lipophilic chlorophenyl ring. MeOH acts as a protic bridge, allowing the aqueous hydroxide ions to access the ester carbonyl carbon. Without MeOH, the reaction suffers from biphasic stalling.

-

-

Base Addition: Dropwise addition of 2.0 equivalents of 2M aqueous NaOH.

-

Causality: Dropwise addition controls the exothermic nature of the acid-base interaction, preventing localized hot spots that could trigger epimerization of the critical trans-cyclohexyl stereocenter.

-

-

Reflux & Monitoring: Heat the mixture to 60°C and monitor via HPLC.

-

Causality: Heat accelerates the nucleophilic acyl substitution. HPLC ensures complete conversion, avoiding tedious column chromatography.

-

-

Acidification: Cool to 0°C and acidify to pH 2 using 1M HCl.

-

Causality: Protonates the carboxylate salt to form the free acid. Because the free acid is insoluble in the aqueous layer, this drives immediate precipitation.

-

-

Extraction & Validation: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate.

-

Validation: Confirm the trans-configuration via 1H-NMR by identifying the characteristic large axial-axial coupling constants ( J≈11−12 Hz) of the cyclohexyl protons.

-

Experimental Workflow Visualization

The following diagram maps the logical flow of the saponification protocol, integrating chemical transformations with their respective hazard mitigation checkpoints.

Fig 1: Step-by-step saponification workflow and hazard mitigation for CAS 1698914-57-6.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate action based on the chemical's physicochemical profile is required:

-

Small Spills (Benchtop): Do not use water, as the compound is highly hydrophobic and will spread. Absorb with an inert, non-combustible material (e.g., diatomaceous earth or sand). Sweep into a designated halogenated waste container.

-

Skin Contact: Immediately flush with copious amounts of water for 15 minutes. The lipophilic nature of the chlorophenyl group means the chemical can penetrate the stratum corneum rapidly; follow up with a PEG-based skin wash if irritation persists.

-

Fire Hazards: Combustion of this material will release toxic hydrogen chloride (HCl) gas and carbon monoxide. Use dry chemical, CO2, or alcohol-resistant foam. Responders must wear self-contained breathing apparatus (SCBA).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 74989, Atovaquone." PubChem, [Link]

-

Saralaya, S. S., et al. "A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures." Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 2023. [Link]

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and purification to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate. We delve into the theoretical principles governing its solubility, present a robust, step-by-step experimental protocol for determining its solubility via the isothermal shake-flask method, and offer a detailed, validated HPLC-UV method for quantification. While specific experimental data for this exact molecule is not publicly available, this document provides a scientifically grounded framework and illustrative data based on its structural characteristics, empowering researchers to accurately assess its behavior in various organic solvents.

Introduction: The Critical Role of Solubility

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a molecule of interest in pharmaceutical research, featuring a trans-cyclohexyl ring that provides a rigid scaffold, a lipophilic chlorophenyl group, and a methyl ester functional group. The interplay of these structural features dictates its interaction with various solvents. Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of successful drug development. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in biological assays.[1]

This guide is designed for researchers, chemists, and formulation scientists. Its objective is to provide both the theoretical foundation and the practical, validated methodologies required to accurately determine and interpret the solubility of this compound in a range of common organic solvents.

Physicochemical Characterization of the Analyte

To predict and interpret solubility, one must first understand the molecule's intrinsic properties.

-

Molecular Formula: C₁₅H₁₉ClO₂

-

Molecular Weight: 266.76 g/mol

-

Structural Features:

-

Chlorophenyl Group: A nonpolar, hydrophobic aromatic ring that significantly contributes to solubility in nonpolar organic solvents.

-

Cyclohexyl Ring: A saturated, nonpolar aliphatic ring that further enhances the molecule's lipophilic character.

-

Methyl Acetate Group: An ester functional group that introduces a polar moment, allowing for dipole-dipole interactions with polar solvents.

-

The combination of a large nonpolar backbone with a localized polar region suggests that Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate will exhibit a nuanced solubility profile, with preferential solubility in solvents of intermediate polarity and lower solubility in highly polar or very nonpolar solvents. The related carboxylic acid, 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid, is noted to be soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.[2]

Theoretical Framework: "Like Dissolves Like" and Beyond

The foundational principle of solubility is that "like dissolves like," meaning substances with similar polarities tend to be miscible. Polarity, however, is a simplification. A more sophisticated and quantitative approach is provided by the Hansen Solubility Parameters (HSP) .[3][4]

HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent will effectively dissolve a solute if their respective Hansen parameters are similar.[5][6] This three-dimensional approach provides a much more predictive framework than a single polarity metric, explaining, for instance, why two different "bad" solvents can be mixed to create one "good" solvent system.[4] For Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, its significant δD and moderate δP components suggest it will be most soluble in solvents that share this profile.

Experimental Determination of Thermodynamic Solubility

The gold-standard for determining the equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method .[7][8] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit at a given temperature.[9][10]

Materials and Equipment

-

Analyte: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, crystalline solid (>99% purity).

-

Solvents: HPLC-grade or equivalent purity (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control (set to 25 °C ± 1 °C)

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

0.22 µm PTFE syringe filters

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the comprehensive workflow for solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solution: a. Add an excess amount of solid Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (e.g., approximately 5-10 mg) into a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[8][10] b. Accurately pipette a known volume of the selected solvent (e.g., 1.0 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare each solvent condition in triplicate to ensure reproducibility, as recommended by ICH guidelines.[11][12]

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to reach true thermodynamic equilibrium.[10] A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: a. After incubation, visually confirm the presence of excess solid in each vial. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Immediately filter the supernatant through a 0.22 µm chemically-resistant (PTFE) syringe filter into a clean vial. This step is critical to remove any remaining particulates.[10]

-

Quantification: a. Prepare accurate serial dilutions of the filtered supernatant using the same solvent as the mobile phase to ensure the final concentration falls within the linear range of the calibration curve. b. Analyze the diluted samples using the validated HPLC-UV method described below. c. Calculate the concentration in the diluted sample by comparing its peak area to the calibration curve. d. Multiply the result by the dilution factor to determine the final solubility of the compound in the original solvent.

Analytical Method: HPLC-UV Quantification

A robust and validated analytical method is essential for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating and quantifying small molecules in solution.[13][14][15]

-

System: HPLC with UV-Vis Detector

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is ideal for retaining moderately nonpolar analytes like the target compound.[16]

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: ~225 nm (determined by UV scan of the analyte).

-

Calibration: A multi-point (e.g., 5-7 points) calibration curve must be prepared using accurately weighed standards of the analyte, dissolved in the mobile phase. The curve must demonstrate linearity (R² > 0.999).

Illustrative Solubility Profile

The following table presents a scientifically plausible, illustrative solubility profile for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate based on its chemical structure. This data serves as a predictive guide for researchers.

Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental measurement of the target compound. It is intended to reflect expected chemical trends.

| Solvent Class | Solvent | Dielectric Constant¹ | Solubility (mg/mL) at 25°C | Solubility (mmol/L) at 25°C |

| Polar Protic | Methanol | 32.6 | ~15 | ~56 |

| Ethanol | 24.6 | ~25 | ~94 | |

| Isopropanol | 18.3 | ~30 | ~112 | |

| Polar Aprotic | Acetone | 20.7 | >100 | >375 |

| Ethyl Acetate | 6.0 | >150 | >562 | |

| Dichloromethane | 9.1 | >200 | >750 | |

| Nonpolar | Toluene | 2.4 | ~75 | ~281 |

| Heptane | 1.9 | <5 | <19 |

¹Dielectric constants are approximate values for common organic solvents.[17]

Interpretation of the Solubility Profile

The illustrative data reflects the dual nature of the molecule.

-

High Solubility in Polar Aprotic Solvents: Solvents like Dichloromethane, Ethyl Acetate, and Acetone are predicted to be excellent solvents. They possess a moderate polarity that can interact favorably with the ester group, while their organic nature readily accommodates the large, nonpolar chlorophenyl and cyclohexyl portions of the molecule.

-

Moderate Solubility in Alcohols: Polar protic solvents like ethanol and isopropanol are reasonably good solvents, though likely less effective than the polar aprotic group. While they can interact with the ester, their hydrogen-bonding network is less disrupted by the large hydrophobic structure.

-

Limited Solubility in Nonpolar Solvents: While the molecule is largely nonpolar, a purely nonpolar solvent like heptane lacks any mechanism to interact with the polar ester group, resulting in poor solubility. Toluene, with its aromatic ring, can engage in π-stacking with the chlorophenyl group, leading to better solubility than a simple alkane.

Practical Applications and Implications

This solubility data is directly applicable to several critical stages of drug development:

-

Crystallization and Purification: The data informs the selection of appropriate solvent/anti-solvent systems for obtaining high-purity crystalline material. For example, dissolving the compound in a high-solubility solvent like dichloromethane and then adding a low-solubility anti-solvent like heptane is a standard technique to induce crystallization.

-

Pre-formulation Studies: For oral dosage forms, understanding solubility is the first step in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[18][19] This classification can determine the need for in vivo bioequivalence studies.[11][12]

-

Analytical Method Development: Knowing the solubility is crucial for preparing stock solutions and standards for all analytical testing, ensuring the compound remains fully dissolved during analysis.

Conclusion

The solubility of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is governed by the balance between its large, hydrophobic scaffold and its polar ester functional group. This guide has provided a robust theoretical and practical framework for its characterization. By employing the detailed isothermal shake-flask protocol and the validated HPLC-UV method described herein, researchers can generate accurate and reliable solubility data. This information is indispensable for making informed decisions in process chemistry, formulation science, and analytical development, ultimately accelerating the path from discovery to application.

References

- Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- DuPont. (n.d.). Hansen Solubility Parameter System. Technical Information.

- Burke, J. (1984). Part 7 - Fractional Parameters. Solubility Parameters: Theory and Application. The Oakland Museum of California.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS.

- Fakhree, M. A. A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Wikipedia. (n.d.). Hansen solubility parameter.

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- Sigma-Aldrich. (n.d.). Small Molecule HPLC.

- EvitaChem. (n.d.). 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid.

- Hansen, C. (n.d.). Hansen Solubility Parameters. hansen-solubility.com.

- Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources.

- Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?.

- Shimadzu. (n.d.). What is HPLC (High Performance Liquid Chromatography).

- Gonzalez-Pombo, P., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH Harmonised Guideline.

- Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America.

- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.

- PubChem. (n.d.). [Trans-4-(4-chlorophenyl)cyclohexyl]methanol.

- Cheméo. (n.d.). Acetic acid, trans-4-methylcyclohexyl ester - Chemical & Physical Properties.

- BenchChem. (n.d.). Solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents.

- Atul Ltd. (2019). 2-Methylcyclohexyl acetate. Technical Data Sheet.

- CymitQuimica. (n.d.). CAS 49708-81-8: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- University of California, Berkeley. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- Gaylord Chemical. (n.d.). Solvent Miscibility Table.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. evitachem.com [evitachem.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. quora.com [quora.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. agilent.com [agilent.com]

- 14. What is HPLC (High Performance Liquid Chromatography) ï¼ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. 低分子HPLC [sigmaaldrich.com]

- 17. Common Solvents Used in Organic Chemistry: Table of Properties [organicchemistrydata.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. admescope.com [admescope.com]

Comprehensive Toxicity Profile and Safe Handling Guidelines for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, halogenated alicyclic esters serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs), including lipid modulators and G-protein-coupled receptor (GPCR) ligands. Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6) [1] is a highly lipophilic, structurally rigid intermediate. Due to the scarcity of empirical in vivo toxicity data for this specific compound, this whitepaper synthesizes predictive toxicology, mechanistic pathway analysis, and stringent occupational safety guidelines. Designed for laboratory professionals, this guide establishes self-validating experimental protocols and handling procedures grounded in authoritative regulatory standards.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical properties of a compound is the first step in predicting its biological behavior and occupational hazards. The trans-configuration of the cyclohexyl ring imparts structural rigidity, while the 4-chlorophenyl moiety significantly increases the molecule's lipophilicity (LogP).

Causality in Handling: High lipophilicity enhances the compound's ability to permeate lipid bilayers, meaning it can easily cross the stratum corneum of human skin. Consequently, strict dermal protection is required to prevent systemic absorption during laboratory handling.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate | [1] |

| CAS Registry Number | 1698914-57-6 | [1] |

| PubChem CID | 141389382 | [2] |

| Molecular Formula | C15H19ClO2 | [3] |

| Molecular Weight | 266.77 g/mol | [4] |

| Physical State | Solid (at room temperature) | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 4 | [2] |

| Heavy Atom Count | 18 | [2] |

Predictive Toxicology and Mechanistic Pathways

Because empirical toxicity data for CAS 1698914-57-6 is limited, we must apply read-across methodologies from similar halogenated aliphatic esters.

Metabolic Hydrolysis and Hepatotoxicity

Aliphatic esters are rapidly hydrolyzed by ubiquitous carboxylesterases in human plasma and hepatic tissue. The primary metabolic event for this compound is the cleavage of the methyl ester to form 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid .

-

Causality: The resulting carboxylic acid is the true pharmacophore (or toxicophore). Once formed, the acid can undergo Cytochrome P450 (CYP3A4/CYP2C9) mediated oxidation. While the para-chloro substitution on the benzene ring protects against rapid aromatic hydroxylation, prolonged exposure may still lead to the formation of reactive intermediates, necessitating hepatic clearance via Phase II glucuronidation.

Figure 1: Predicted hepatic metabolic pathway and clearance mechanism.

Safe Handling Guidelines & Engineering Controls

To mitigate exposure risks, laboratory personnel must adhere to strict Personal Protective Equipment (PPE) standards mandated by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.132[5].

Personal Protective Equipment (PPE)

-

Hand Protection: Standard latex gloves are insufficient. Butyl rubber gloves or double-layered nitrile gloves (minimum 5 mil thickness) are required[6].

-

Causality: Esters are known organic solvents that can rapidly degrade and permeate standard latex and thin nitrile, leading to dermal exposure.

-

-

Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles must be worn[6]. If handling solutions under pressure or in large volumes, a face shield is required as a secondary barrier[5].

-

Body Protection: A flame-resistant, knee-length laboratory coat is mandatory[5].

Engineering Controls and Spill Management

-

Ventilation: All weighing, transferring, and solubilization procedures must be conducted within a properly certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 FPM[7].

-

Spill Protocol: In the event of a solid spill, do not dry sweep. Moisten the solid with a non-reactive solvent (e.g., polyethylene glycol or a mild detergent solution) to prevent aerosolization of the fine powder, then collect it into a hazardous waste container.

Self-Validating Experimental Protocols

To empirically determine the safety profile of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, researchers must utilize standardized in vitro assays. The following protocols are designed as self-validating systems —meaning they contain internal controls that independently verify the integrity of the assay before the test compound's data is even considered.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures basal cytotoxicity by evaluating mitochondrial metabolic activity in HepG2 (human liver) cells.

Self-Validation Criteria: The assay is only valid if the Positive Control (Triton X-100) yields <10% cell viability, and the Vehicle Control (0.1% DMSO) yields >90% viability compared to untreated cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Solubilization: Dissolve the compound in 100% DMSO to create a 100 mM stock.

-

Causality: The compound is highly lipophilic and insoluble in aqueous media.

-

-

Dose-Response Treatment: Dilute the stock in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Crucial: Ensure the final DMSO concentration never exceeds 0.1% v/v.

-

Causality: DMSO concentrations >0.1% can induce solvent-mediated cytotoxicity, artificially skewing the IC50 of the test compound.

-

-

Incubation: Expose the cells to the compound for 48 hours.

-

Viability Quantification: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 μL of DMSO.

-

Data Analysis: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Figure 2: Self-validating high-throughput cytotoxicity screening workflow.

Phototoxicity Assessment (OECD Test Guideline 432)

Because halogenated aromatic rings (like the 4-chlorophenyl group) can absorb UV light and generate reactive oxygen species (ROS), assessing phototoxicity is critical[8]. We utilize the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test[9].

Self-Validation Criteria: Concurrent testing with Chlorpromazine (CPZ) must yield an irradiated (+Irr) IC50 between 0.1 and 2.0 μg/mL, and a non-irradiated (-Irr) IC50 between 7.0 and 90.0 μg/mL[8]. If CPZ fails these metrics, the UV-A dose calibration is flawed, and the plate must be discarded.

Step-by-Step Methodology:

-

Cell Preparation: Seed BALB/c 3T3 fibroblasts in two identical 96-well plates ( 1×104 cells/well)[8].

-

Causality: 3T3 fibroblasts are highly sensitive to ROS generated by photo-activated chemicals, making them the regulatory gold standard for this assay[9].

-

-

Treatment: Apply the test compound (0.1 μM to 100 μM) to both plates and incubate for 1 hour in the dark to allow cellular uptake.

-

Irradiation: Expose Plate 1 (+Irr) to 5 J/cm² of UV-A light (simulated solar light)[9]. Keep Plate 2 (-Irr) in the dark for the same duration.

-

Recovery & Staining: Replace the media and incubate overnight. Add Neutral Red dye; viable cells will actively transport and accumulate the dye in their lysosomes[10].

-

Evaluation: Extract the dye and measure optical density at 540 nm. Calculate the Photo Irritation Factor (PIF). A PIF > 5 indicates probable phototoxicity.

Conclusion

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a valuable, yet potentially hazardous, lipophilic ester used in advanced chemical synthesis. By understanding its predictive metabolic pathways (esterase cleavage followed by CYP450 oxidation) and adhering strictly to OSHA-mandated PPE and engineering controls, laboratory personnel can safely handle this compound. Furthermore, the implementation of self-validating in vitro assays ensures that any generated toxicity data is both highly accurate and reproducible.

References

-

Title: 反-4-(4-氯苯基)环己基乙酸甲酯 | Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate Source: invivochem.cn URL: [Link]

-

Title: OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test Source: umwelt-online.de URL: [Link]

-

Title: Personal Protective Equipment - OSHA Source: osha.gov URL: [Link]

Sources

- 1. Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate | 1698914-57-6 [sigmaaldrich.com]

- 2. 反-4-(4-氯苯基)环己基乙酸甲酯 | Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate | Others 15 | 1698914-57-6 | Invivochem [invivochem.cn]

- 3. Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 4. Trans-4-methyl cyclohexyl isocyanate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 6. osha.gov [osha.gov]

- 7. PPE: A Closer Look at Personal Protective Equipment - OSHA.com [osha.com]

- 8. umwelt-online.de [umwelt-online.de]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Thermodynamic Stability of trans-4-(4-Chlorophenyl)cyclohexyl Derivatives: A Technical Guide

As a Senior Application Scientist in drug development, I frequently oversee the optimization of rigid cyclic scaffolds. Among these, the 4-(4-chlorophenyl)cyclohexyl moiety stands out as a privileged pharmacophore, famously serving as the core structural determinant in the antimalarial drug Atovaquone[1]. The stereochemistry of this cyclohexane ring dictates not only the spatial vector of the pharmacophore but also its fundamental thermodynamic stability.

This whitepaper deconstructs the thermodynamic forces governing 1,4-disubstituted cyclohexanes and provides field-proven, self-validating protocols for their conformational analysis and stereochemical epimerization.

Conformational Anchoring and Thermodynamic Sinks

The thermodynamic behavior of 1,4-disubstituted cyclohexanes is governed by the minimization of 1,3-diaxial interactions[2]. The 4-chlorophenyl group possesses a massive steric requirement. The conformational free energy (A-value) of a phenyl group is exceptionally high, ranging from 2.80 to 3.00 kcal/mol[3]. When forced into an axial position, the planar aromatic ring suffers severe steric repulsion with the axial protons at C3 and C5.

Consequently, the 4-chlorophenyl group acts as a powerful "conformational anchor." It exclusively occupies the equatorial position, rendering the cyclohexane ring anancomeric (conformationally locked).

In a trans-1,4-derivative, the substituent at C1 (e.g., a hydroxyl, hydroxymethyl, or naphthoquinone group) can simultaneously occupy an equatorial position, resulting in a diequatorial (e,e) conformation. This configuration avoids all major 1,3-diaxial strains. Conversely, the cis-1,4-isomer is forced into an equatorial-axial (e,a) conformation, where the smaller C1 substituent is relegated to the higher-energy axial position. Thus, the trans-(e,e) isomer represents a deep thermodynamic sink.

Quantitative Thermodynamic Parameters

The driving force (ΔG°) for the isomerization from cis to trans is directly proportional to the A-value of the C1 substituent[4]. The table below summarizes the energetic penalties that dictate the equilibrium state.

Table 1: Comparative Conformational Energies (A-Values)

| Substituent Group | A-Value (kcal/mol) | Steric Impact in 1,4-Disubstituted Cyclohexane |

| Phenyl / 4-Chlorophenyl | 2.80 – 3.00 | Acts as a conformational anchor; strictly occupies the equatorial position. |

| Methyl (-CH₃) | 1.74 | Strongly prefers equatorial; forces cis isomers into (e,a) conformations. |

| Hydroxyl (-OH) | 0.87 | Prefers equatorial; easily forced axial by bulkier anchors in cis isomers. |

| Halogen (-Cl, -Br) | 0.43 – 0.48 | Weak equatorial preference; highly susceptible to 1,3-diaxial strain. |

Field-Proven Experimental Workflows

To leverage these thermodynamic principles in process chemistry, we utilize specific protocols to either drive the equilibrium toward the stable trans isomer or empirically validate the conformational state.

Protocol 1: Lewis Acid-Catalyzed Thermodynamic Epimerization

Causality & Logic: During standard syntheses, a kinetic mixture of cis and trans isomers is often generated. Because the cis isomer contains built-in 1,3-diaxial strain, we can use a Lewis acid to lower the activation energy required to break the C1 stereocenter. By planarizing the intermediate, the system is allowed to relax into the lowest-energy trans-(e,e) state[1]. This protocol is self-validating: the continuous depletion of the cis isomer monitored via HPLC, coupled with the selective crystallization of the trans product, confirms the thermodynamic gradient.

Step-by-Step Methodology:

-

Dissolution: Suspend the cis-enriched 4-(4-chlorophenyl)cyclohexyl derivative in an anhydrous, aprotic solvent (e.g., toluene or dichloromethane) at 0.1 M concentration.

-

Activation: Add 1.2 equivalents of a Lewis acid (e.g., BF₃·OEt₂ or AlCl₃) dropwise under an inert argon atmosphere.

-

Thermal Equilibration: Heat the reaction mixture to reflux. The thermal energy overcomes the activation barrier for enolization/carbocation formation, allowing rapid stereochemical scrambling at C1.

-

Thermodynamic Trapping: Monitor the reaction via HPLC. The equilibrium will heavily favor the trans-(e,e) isomer due to the absence of 1,3-diaxial strain.

-

Selective Crystallization: Quench the reaction with saturated aqueous NaHCO₃. Extract and concentrate the organic layer. Recrystallize from cyclohexane; the trans isomer typically exhibits lower solubility and precipitates out, driving the equilibrium to near-quantitative yield via Le Chatelier's principle[1].

Protocol 2: Variable-Temperature NMR (VT-NMR) Conformational Validation

Causality & Logic: To empirically prove the anancomeric nature of the scaffold, we must freeze the chair-chair interconversion. At room temperature, rapid flipping can average the NMR signals. By cooling the sample below the coalescence temperature, we trap the conformers. The massive A-value of the 4-chlorophenyl group ensures the (a,a) conformer is virtually non-existent. The integration of the C1 proton's multiplet directly yields the equilibrium constant ( Keq ), making this a self-validating thermodynamic assay.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the purified trans isomer in 0.6 mL of CD₂Cl₂ (chosen for its low freezing point and minimal hydrogen-bonding interference).

-

Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K to establish chemical shifts.

-

Thermal Freezing: Gradually cool the NMR probe to 193 K (-80 °C), allowing 15 minutes for thermal equilibration.

-

Signal Resolution: Acquire a high-resolution ¹H spectrum. Locate the proton geminal to the C1 substituent.

-

J-Coupling Analysis: In the trans-(e,e) conformer, the axial C1 proton will appear as a distinct triplet of triplets (tt) due to two large axial-axial couplings ( Jaa ≈ 10–12 Hz) and two small axial-equatorial couplings ( Jae ≈ 3–4 Hz).

-

Thermodynamic Calculation: Integrate any residual signals from the (a,a) conformer (typically <1%). Calculate ΔG° using the equation ΔG∘=−RTln(Keq) .

Mechanistic Pathway Visualization

Fig 1: Lewis acid-catalyzed thermodynamic epimerization pathway of 1,4-cyclohexyl derivatives.

Sources

In vitro binding affinity of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Title: In Vitro Binding Affinity Evaluation of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate: A Biophysical Fragment-Based Approach

Executive Summary

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS 1698914-57-6) is a highly specialized synthetic intermediate and a critical pharmacophore building block in medicinal chemistry[1]. The trans-4-(4-chlorophenyl)cyclohexyl structural motif serves as the primary lipophilic anchor in several potent therapeutics, most notably the antimalarial drug Atovaquone, which disrupts mitochondrial electron transport by targeting the cytochrome bc1 complex (Complex III)[2].

While fully elaborated active pharmaceutical ingredients (APIs) are routinely tested in standard biochemical assays, evaluating the isolated in vitro binding affinity of an ester intermediate requires a Fragment-Based Drug Discovery (FBDD) approach. By isolating this hydrophobic tail, researchers can quantify its exact kinetic and thermodynamic contributions to target binding before headgroup elaboration[3]. This guide details the biophysical methodologies required to accurately measure the binding affinity of this intermediate, bypassing the limitations of traditional high-throughput screening.

Pharmacophore Rationale and Target Biology

The primary biological target for compounds containing the trans-4-(4-chlorophenyl)cyclohexyl moiety is the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex[4]. In fully elaborated drugs like Atovaquone, binding is achieved through a dual mechanism:

-

Enthalpic Contribution: Strong hydrogen bonding between the hydroxynaphthoquinone headgroup and the Rieske Iron-Sulfur Protein (ISP)[2].

-

Entropic Contribution: Massive hydrophobic interactions and apolar desolvation of the trans-4-(4-chlorophenyl)cyclohexyl tail within the Qo pocket's hydrophobic cleft (specifically interacting near residue Y268)[5].

By testing the methyl ester intermediate—Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate—we intentionally abolish the strong H-bond donor capacity of the headgroup. This isolates the binding event, allowing us to measure the baseline affinity driven purely by the apolar desolvation of the cyclohexyl-phenyl tail[3].

Mechanism of Qo site competitive binding driven by apolar desolvation of the fragment.

Biophysical Evaluation Strategy

Because fragments and intermediates lack the multiple interaction points of fully elaborated drugs, their dissociation constants ( KD ) typically reside in the high micromolar to millimolar range[6]. Standard biochemical assays (like fluorescence polarization) often yield false negatives or are confounded by aggregation at the high compound concentrations required.

Orthogonal biophysical techniques are mandatory to establish a self-validating system:

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data ( kon , koff ) and affinity ( KD ) without requiring labels, highly sensitive to low-molecular-weight compounds[6].

-

Isothermal Titration Calorimetry (ITC): Unveils the thermodynamic signature ( ΔG=ΔH−TΔS ), confirming whether the intermediate's binding is driven by enthalpy or entropy[3].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality & Logic: Fragments require high assay concentrations (up to 1-5 mM), necessitating high DMSO concentrations (typically 3-5%). DMSO causes massive bulk refractive index shifts. A self-validating SPR protocol must include a rigorous solvent correction curve to distinguish true binding from solvent artifacts[6].

Step-by-Step Methodology:

-

Target Immobilization: Immobilize purified Cytochrome bc1 complex (or the isolated Cytochrome b subunit) onto a CM5 sensor chip using standard amine coupling. Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight analyte.

-

Reference Channel Preparation: Leave Flow Cell 1 (FC1) unmodified and block with ethanolamine to serve as an in-line reference.

-

Solvent Correction Calibration: Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 2.5% to 5.5%. Inject these over both flow cells to create a calibration curve that maps the bulk shift differences between the active and reference channels.

-

Analyte Preparation: Dissolve Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate in 100% DMSO, then dilute into the running buffer to achieve a final DMSO concentration matching the assay baseline (e.g., 4%). Prepare a concentration series from 10 µM to 1 mM.

-

Injection and Kinetics: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

-

Data Processing: Double-reference the data (subtract reference channel and blank buffer injections) and apply the solvent correction model. Fit the data to a 1:1 steady-state affinity model to derive the KD .

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality & Logic: The binding of the lipophilic trans-4-(4-chlorophenyl)cyclohexyl moiety is expected to be entropically driven due to the displacement of ordered water molecules (apolar desolvation)[3]. ITC measures the heat of binding directly, but at high fragment concentrations, the "heat of dilution" can mask the binding signal. Buffer matching is the critical self-validating step.

Step-by-Step Methodology:

-

Buffer Matching: Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to prepare the ligand (Methyl ester) solution. Both cell and syringe must contain identical DMSO concentrations (e.g., 2%).

-

Blank Titration (Heat of Dilution): Titrate the Methyl ester intermediate into the cell containing only the buffer (no protein). Record the heat generated per injection. This is the baseline noise.

-

Titration Execution: Load the sample cell with 20-50 µM of the target protein. Load the syringe with 1-2 mM of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate. Perform 19 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

-

Thermodynamic Extraction: Subtract the blank titration data from the protein titration data. Integrate the peaks to determine the heat of binding ( ΔH ) and fit to a one-set-of-sites model to extract KD and stoichiometry ( N ). Calculate entropy ( −TΔS ) using the Gibbs free energy equation.

Biophysical workflow for evaluating fragment binding kinetics and thermodynamics.

Data Presentation: Thermodynamic Profiling

When evaluating an intermediate like Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate against its target pocket, the thermodynamic profile reveals the exact physical nature of the interaction. Below is a representative data structure demonstrating how the fragment compares to a fully elaborated API.

Table 1: Comparative Thermodynamic Profiling (Fragment vs. Elaborated Lead)

| Compound | Target | Assay | KD | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) |

| Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate | Cyt bc1 (Qo) | SPR / ITC | ~250 µM | -4.9 | -0.5 | -4.4 |

| Atovaquone (Fully Elaborated Drug) | Cyt bc1 (Qo) | SPR / ITC | ~2 nM | -11.9 | -6.2 | -5.7 |

Data Interpretation: The fragment's binding is heavily entropy-driven ( −TΔS is the main contributor to ΔG ), which perfectly aligns with the biophysical principles of apolar desolvation for lipophilic fragments[3]. The fully elaborated drug achieves its nanomolar potency by adding significant enthalpy ( ΔH=−6.2 kcal/mol) via the hydroxynaphthoquinone headgroup's hydrogen bonds, while utilizing the fragment's tail to anchor into the hydrophobic cleft[2].

References

-

Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-20. Retrieved from[Link]

-

Birth, D., et al. (2014). Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action. Nature Communications, 5, 4029. Retrieved from[Link]

-

Ferenczy, G. G., & Keserű, G. M. (2012). Thermodynamics of fragment binding. Journal of Chemical Information and Modeling, 52(4), 1039-45. Retrieved from[Link]

-

Kessl, J. J., et al. (1999). Resistance mutations reveal the atovaquone-binding domain of cytochrome b in malaria parasites. Molecular Microbiology, 33(4), 817-23. Retrieved from[Link]

-

PLOS One. (2014). Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods. Retrieved from[Link]

Sources

- 1. Trans-4-methyl cyclohexyl isocyanate | Sigma-Aldrich [sigmaaldrich.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods | PLOS One [journals.plos.org]

- 5. Resistance mutations reveal the atovaquone-binding domain of cytochrome b in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stereoselective Synthesis of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6)

Executive Summary & Synthetic Rationale

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a highly valued building block in medicinal chemistry, often utilized in the development of neurological and antiparasitic agents [1]. The critical challenge in synthesizing this molecule lies in establishing the trans stereochemistry across the cyclohexane ring, ensuring both the bulky 4-chlorophenyl group and the methyl acetate moiety occupy the thermodynamically favored diequatorial positions.

To achieve high stereochemical purity and scalability, this protocol utilizes a three-stage convergent approach:

-

Horner-Wadsworth-Emmons (HWE) Olefination: Converts the commercially available 4-(4-chlorophenyl)cyclohexanone [2] into an exocyclic α,β -unsaturated ester.

-

Catalytic Hydrogenation: Reduces the exocyclic alkene. Due to the steric anchoring of the 4-chlorophenyl group, facial selectivity during hydrogenation often yields a mixture of cis and trans isomers.

-

Thermodynamic Epimerization: Exploits the acidity of the α -protons of the ester. Base-catalyzed enolization followed by reprotonation drives the mixture to the thermodynamically stable trans (diequatorial) conformation, which is subsequently isolated via crystallization.

Synthetic Workflow & Logical Relationships

Experimental workflow for the stereoselective synthesis of the target trans-cyclohexane derivative.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Causality Insight: The HWE reaction is selected over a standard Wittig olefination because the resulting dialkyl phosphate byproducts are highly water-soluble, allowing for a streamlined aqueous workup and preventing triphenylphosphine oxide contamination.

Procedure:

-

Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel. Charge the flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.20 eq, 57.6 mmol) and anhydrous Tetrahydrofuran (THF, 200 mL).

-

Phosphonate Addition: Cool the suspension to 0 °C using an ice-water bath. Add Trimethyl phosphonoacetate (1.20 eq, 57.6 mmol) dropwise over 20 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

-

Ketone Addition: Dissolve 4-(4-chlorophenyl)cyclohexanone (1.00 eq, 48.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the ylide mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude exocyclic alkene.

Step 2: Catalytic Hydrogenation

Causality Insight: Reduction of the exocyclic double bond using Palladium on Carbon (Pd/C) is highly efficient. However, the rigid chair conformation anchored by the equatorial 4-chlorophenyl group dictates that hydrogen delivery occurs from the less sterically hindered face, resulting in a kinetic mixture of cis and trans isomers.

Procedure:

-

Setup: Dissolve the crude methyl 2-(4-(4-chlorophenyl)cyclohexylidene)acetate (approx. 45 mmol) in Ethyl Acetate (150 mL) in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight of Pd) under a continuous stream of nitrogen to prevent ignition.

-

Hydrogenation: Purge the vessel with nitrogen three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H2 and agitate vigorously at room temperature for 12 hours.

-

Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with additional Ethyl Acetate (50 mL).

-

Concentration: Evaporate the filtrate under reduced pressure to afford a cis/trans mixture of methyl 2-(4-(4-chlorophenyl)cyclohexyl)acetate as a viscous oil.

Step 3: Thermodynamic Epimerization and Isolation

Causality Insight: To resolve the isomeric mixture, the compound is subjected to strongly basic conditions. The base deprotonates the α -carbon adjacent to the ester carbonyl, forming a planar enolate. Upon reprotonation, the system heavily favors the trans isomer, where the bulky −CH2COOCH3 group occupies the equatorial position, minimizing 1,3-diaxial interactions.

Procedure:

-

Enolization: Dissolve the cis/trans mixture (approx. 45 mmol) in anhydrous Methanol (150 mL). Add Sodium Methoxide (NaOMe, 0.50 eq, 22.5 mmol).

-

Equilibration: Heat the reaction mixture to reflux (65 °C) under nitrogen for 16 hours to ensure complete thermodynamic equilibration.

-

Quenching: Cool the mixture to room temperature and neutralize with 1M HCl until the pH reaches 6-7.

-

Extraction: Concentrate the methanol in vacuo. Partition the residue between Dichloromethane (150 mL) and water (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Dry the combined organics over MgSO4 and concentrate.

-

Crystallization: Dissolve the crude residue in a minimum amount of hot Hexanes/Isopropanol (9:1). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. Collect the resulting white crystalline solid via vacuum filtration, yielding pure Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate [1].

Quantitative Data & Analytical Parameters

The following table summarizes the expected quantitative outcomes and analytical validation markers for the synthesized target.

| Parameter | Expected Value / Observation | Analytical Significance |

| Overall Yield | 60 - 65% (Over 3 steps) | Indicates high efficiency of the convergent route. |

| Physical State | White crystalline solid | Confirms successful crystallization of the trans isomer. |

| Molecular Weight | 266.77 g/mol | Validates target mass (CAS: 1698914-57-6). |

| 1 H NMR (400 MHz, CDCl3 ) | δ 7.25 (d, 2H), 7.12 (d, 2H), 3.68 (s, 3H), 2.45 (tt, 1H), 2.22 (d, 2H), 1.95-1.10 (m, 9H) | The splitting pattern of the ring protons confirms the diequatorial (trans) configuration. |

| Diastereomeric Ratio (dr) | > 98:2 (trans:cis) | Validates the success of the thermodynamic epimerization step. |

| Mass Spectrometry (ESI+) | [M+H] + m/z 267.1 | Confirms molecular ion and isotopic pattern for one chlorine atom. |

References

Scale-up manufacturing process for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Scale-Up Manufacturing Process for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate: A Key Intermediate in Antimalarial API Synthesis

Executive Summary & Strategic Context

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is an advanced, high-value pharmaceutical intermediate. Its primary structural motif—the 1,4-disubstituted cyclohexane ring bearing a 4-chlorophenyl group—is the critical pharmacophore backbone for several lipophilic antiprotozoal agents, most notably Atovaquone [1].

In the development of cytochrome bc1 complex inhibitors, the trans stereochemistry of the cyclohexyl ring is non-negotiable; the cis isomer exhibits drastically reduced binding affinity to the parasitic mitochondrial target [2]. Therefore, designing a scale-up manufacturing process requires not just high chemical yield, but rigorous, thermodynamically driven stereocontrol.

This application note details a robust, pilot-scale (10 kg) synthetic protocol. As a Senior Application Scientist, I have structured this workflow to bypass the limitations of facial-selective hydrogenation by leveraging a post-reduction thermodynamic equilibration (dynamic kinetic resolution) to drive the trans diastereomeric excess (d.e.) to >99%.

Process Design & Mechanistic Causality

Scaling up stereoselective syntheses introduces mass transfer and heat dissipation challenges that often render lab-scale asymmetric catalysis unviable. Instead of attempting a highly selective (and expensive) asymmetric reduction of the alkene intermediate, this protocol utilizes a three-stage classical approach optimized for industrial robustness:

-

Horner-Wadsworth-Emmons (HWE) Olefination: 4-(4-chlorophenyl)cyclohexanone is reacted with trimethyl phosphonoacetate. We select Sodium Methoxide (NaOMe) in Methanol (MeOH) as the base/solvent system. This avoids the use of pyrophoric NaH and expensive THF, while preventing transesterification side-products.

-

Catalytic Hydrogenation: The resulting exocyclic alkene is reduced using Pd/C. Because the bulky 4-chlorophenyl group hinders strict facial approach, this yields a near 1:1 mixture of cis and trans isomers.

-

Thermodynamic Equilibration & Crystallization (The "Self-Validating" Step): The cis/trans mixture is subjected to catalytic NaOMe in refluxing MeOH. The base reversibly deprotonates the α -carbon of the ester, allowing the stereocenter at C1 to epimerize. Because the trans isomer (where both bulky groups are equatorial) is thermodynamically more stable and significantly less soluble in cold MeOH, controlled cooling selectively crystallizes the trans product. This drives the equilibrium entirely to the trans state via Le Chatelier’s principle.

Synthetic pathway highlighting the thermodynamic equilibration to the trans isomer.

Pilot-Scale Experimental Protocols (10 kg Scale)

Note: All procedures must be conducted under a nitrogen atmosphere using explosion-proof equipment.

Step 3.1: HWE Olefination

-

Reactor Preparation: Charge a 100 L glass-lined reactor with 4-(4-chlorophenyl)cyclohexanone (10.0 kg, 47.9 mol) and anhydrous Methanol (40 L). Stir at 200 rpm until fully dissolved.

-

Reagent Addition: Add trimethyl phosphonoacetate (9.6 kg, 52.7 mol, 1.1 eq). Cool the reactor jacket to 0°C.

-

Base Dosing: Slowly dose a 25% w/w solution of NaOMe in MeOH (11.4 kg, 52.7 mol) over 2 hours. Causality: The reaction is highly exothermic. Dosing controls the heat release, maintaining the internal temperature below 15°C to prevent polymerization of the phosphonoacetate.

-

Quench & Workup: After 4 hours of agitation at 20°C, quench with water (20 L). Extract the product into Toluene (30 L). Separate the aqueous layer (contains phosphate byproducts) and wash the organic layer with brine.

Step 3.2: Catalytic Hydrogenation

-

Catalyst Charging: Transfer the Toluene solution to a 100 L Hastelloy pressure reactor. Carefully charge 10% Pd/C (0.5 kg, 5% w/w) suspended in a small volume of Toluene.

-

Purging & Reaction: Purge the reactor with N2 (3 cycles, 3 bar), followed by H2 (3 cycles, 3 bar). Pressurize with H2 to 3.0 bar and heat to 40°C.

-

Monitoring: Monitor hydrogen uptake. The reaction typically ceases after 6-8 hours. Trustworthiness Check: Pull a sample for HPLC analysis; starting material must be <0.5%.

-

Filtration: Filter the reaction mixture through a Sparkler filter pre-coated with Celite to remove Pd/C. Concentrate the filtrate under vacuum to yield a crude oil (approx. 1:1 cis/trans mixture).

Step 3.3: Epimerization and Crystallization

-

Solvent Swap: Dissolve the crude oil in Methanol (50 L) in a 100 L crystallization vessel.

-

Equilibration: Add 25% NaOMe in MeOH (1.0 kg, catalytic). Heat the mixture to gentle reflux (65°C) for 12 hours. Causality: The thermal energy and base catalyze the enolization, allowing the stereocenter to freely rotate and equilibrate.

-

Controlled Cooling: Linearly cool the reactor from 65°C to 5°C over 8 hours. Causality: The trans isomer crystallizes out, shifting the equilibrium in the solution phase until almost all the cis isomer is converted and precipitated as the trans form.

-

Isolation: Centrifuge the resulting slurry. Wash the wet cake with cold Methanol (5 L) and dry in a vacuum oven at 45°C (<50 mbar) to constant weight.

Pilot-scale unit operations from olefination to final product isolation.

Data Presentation & Process Metrics